molecular formula C8H5ClN2O B1470482 2-chloro-N-cyanobenzamide CAS No. 1514979-87-3

2-chloro-N-cyanobenzamide

Cat. No.: B1470482
CAS No.: 1514979-87-3
M. Wt: 180.59 g/mol
InChI Key: PQZRCSGIGOMCTO-UHFFFAOYSA-N
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Description

2-chloro-N-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group and the benzene ring is substituted with a chlorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-cyanobenzamide is the fungal plasma membrane, specifically the ergosterol component . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. It is involved in maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

This compound interacts with its target, ergosterol, on the fungal plasma membrane . This interaction likely disrupts the structure and function of the membrane, leading to changes in the cell’s viability. Additionally, this compound may inhibit DNA synthesis through the inhibition of thymidylate synthase . Thymidylate synthase is an enzyme that plays a key role in DNA replication and repair, and its inhibition can lead to cell death.

Biochemical Pathways

The compound’s interaction with ergosterol and potential inhibition of thymidylate synthase suggest that it may affect pathways related to cell membrane integrity and dna synthesis . The disruption of these pathways can lead to cell death, particularly in fungi.

Pharmacokinetics

The compound’s molecular weight of 18059 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The action of this compound results in antifungal activity against strains of Aspergillus flavus . This is likely due to the compound’s disruption of the fungal cell membrane and potential inhibition of DNA synthesis, leading to cell death .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenosine deaminase, an enzyme involved in purine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This compound can also alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit adenosine deaminase, resulting in the accumulation of adenosine and its derivatives . This inhibition can affect cellular metabolism and signaling pathways, ultimately influencing cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with adenosine deaminase affects the purine metabolism pathway . These interactions can lead to changes in the levels of various metabolites, influencing cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and other biomolecules to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyanobenzamide can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with cyanamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyanobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to a nitrile oxide under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts can be used for the reduction of the cyano group.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include 2-amino-N-cyanobenzamide or 2-thio-N-cyanobenzamide.

    Reduction: The major product is 2-chloro-N-aminobenzamide.

    Oxidation: The major product is 2-chloro-N-cyanobenzonitrile oxide.

Scientific Research Applications

2-chloro-N-cyanobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-aminobenzamide: Similar structure but with an amino group instead of a cyano group.

    2-chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.

    2-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyano group.

Uniqueness

2-chloro-N-cyanobenzamide is unique due to the presence of both cyano and chloro substituents, which confer distinct reactivity and binding properties. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloro group can undergo nucleophilic substitution reactions. These features make it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

2-chloro-N-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRCSGIGOMCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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